Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate
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Overview
Description
“Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate” is a chemical compound with the molecular formula C12H15NO3 . It is an intermediate compound in the synthesis process of both N-substituted and heterocyclic compounds containing a quinazolin-4-one moiety .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinazoline ring which forms a dihedral angle with the phenyl ring . The terminal methyl group is disordered by a rotation of about 60° .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 221.25 g/mol, a XLogP3-AA of 2.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 .
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methodologies for synthesizing derivatives of thiazolidin-2-ylidene acetates, including Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate, highlighting its utility in creating novel compounds with potential biological activities. For instance, the synthesis of Pyrrolo[2,1-b]thiazol-3-one derivatives from ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates and their structural confirmation through X-ray crystallography showcase the compound's versatility in organic synthesis (Tverdokhlebov et al., 2005).
Anticancer Research
The compound has been investigated for its anticancer properties. A novel synthesis and X-ray analysis, along with computational studies of a related thiazolidinone derivative, demonstrated moderate cytotoxic activity against cancer cells, indicating its potential as an anticancer agent. The unexpected synthesis via a deacetylation mechanism and the structural elucidation using X-ray and spectral analysis emphasize the compound's relevance in developing anticancer therapeutics (Mabkhot et al., 2019).
Antibacterial and Antifungal Activities
Research into the antimicrobial properties of thiazolidinone derivatives, including this compound, has shown promising results. Studies on the synthesis, characterization, and evaluation of these compounds have indicated their effectiveness against various bacterial and fungal strains, underscoring their potential in addressing antimicrobial resistance issues (Shedid & Ali, 2018).
Complexation and Membrane Transport
The compound's derivatives have been utilized in studies focusing on membrane processes, demonstrating their capacity to act as sodium cation carriers. This application is significant for the development of novel materials for membrane technology, which could have implications in separation processes and chemical synthesis (Kosterina et al., 2004).
Mechanism of Action
While the specific mechanism of action for “Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate” is not available, similar compounds have been studied for their potential anti-acetylcholinesterase activity, which could have implications for the treatment of Alzheimer’s disease .
Future Directions
The future directions for research on “Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate” and similar compounds could involve further exploration of their potential biological activities, such as anti-acetylcholinesterase activity . Additionally, more research could be done to better understand their synthesis and chemical reactions .
Properties
IUPAC Name |
ethyl (2E)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-2-20-15(19)8-14-16(13(18)10-21-14)9-12(17)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBUBYXMVZJCMG-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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